Diethyl adipate

Catalog No.
S8053273
CAS No.
68989-28-6
M.F
C10H18O4
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl adipate

CAS Number

68989-28-6

Product Name

Diethyl adipate

IUPAC Name

diethyl hexanedioate

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3

InChI Key

VIZORQUEIQEFRT-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCC(=O)OCC

solubility

Soluble in ethanol and ethyl ether
In water, 4230 mg/l @ 20 °C

Canonical SMILES

CCOC(=O)CCCCC(=O)OCC

Diethyl adipate is a fatty acid ester.

Diethyl adipate is an organic compound classified as a diester, specifically the diethyl ester of adipic acid. Its molecular formula is C10H18O4C_{10}H_{18}O_{4}, and it has a molecular weight of approximately 202.25 g/mol . This compound is characterized by its pleasant fruity odor and is typically a colorless liquid at room temperature. Diethyl adipate is soluble in organic solvents such as ethanol and ether but has limited solubility in water . It is commonly used in various industrial applications, including as a plasticizer, solvent, and in the synthesis of other chemical compounds.

  • Diethyl adipate is generally considered to be a low-hazard compound [].
  • However, it can cause mild skin and eye irritation upon contact [].
  • As with most organic compounds, it is advisable to handle it with proper personal protective equipment (PPE) in a well-ventilated area [].
  • Solvent: Due to its non-polar nature, diethyl adipate acts as a good solvent for various non-polar and slightly polar compounds. This makes it useful in research involving extraction, purification, and analysis of these materials.
  • Plasticizer: Diethyl adipate can act as a plasticizer, improving the flexibility and workability of certain polymers. This property finds application in research on developing new materials with specific mechanical properties [].
  • Reference Standard: With its well-defined chemical structure and readily identifiable properties, diethyl adipate serves as a reference standard in various analytical techniques like chromatography and spectroscopy []. Researchers use it to calibrate instruments, identify unknown compounds, and quantify target molecules in their samples.
, most notably hydrolysis and saponification. In hydrolysis, the compound reacts with water to form adipic acid and ethanol:

C10H18O4+H2OC6H10O4+2C2H5OHC_{10}H_{18}O_{4}+H_{2}O\rightarrow C_{6}H_{10}O_{4}+2C_{2}H_{5}OH

Saponification involves the reaction of diethyl adipate with a strong base, typically sodium hydroxide, resulting in the formation of sodium adipate and ethanol:

C10H18O4+2NaOHC6H10O4Na++2C2H5OHC_{10}H_{18}O_{4}+2NaOH\rightarrow C_{6}H_{10}O_{4}^{-}Na^{+}+2C_{2}H_{5}OH

This reaction is second-order and irreversible in alkaline conditions due to the resonance stabilization of the carboxylate ion formed during the process .

The synthesis of diethyl adipate typically involves the esterification of adipic acid with ethanol in the presence of an acid catalyst. A common method includes:

  • Reagents: Adipic acid, ethanol, sulfuric acid (as a catalyst), and cyclohexane (for azeotropic distillation).
  • Procedure: The reagents are mixed in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser. The mixture is heated to promote reaction while removing water formed during esterification via azeotropic distillation. The product can then be purified through extraction and vacuum distillation .

Diethyl adipate finds numerous applications across various industries:

  • Plasticizers: Used to enhance flexibility and workability in plastics.
  • Solvents: Acts as a solvent for coatings, inks, and adhesives.
  • Intermediate: Serves as an intermediate in the synthesis of other chemical compounds.
  • Fragrance: Utilized in perfumery due to its pleasant odor.

Research indicates that diethyl adipate can interact with other compounds during reactions such as saponification or hydrolysis. For instance, during saponification with sodium hydroxide, it can form monoesters or undergo competing reactions that affect yield and purity . Additionally, studies have shown its behavior under various conditions, providing insights into its kinetics and thermodynamics .

CompoundMolecular FormulaUnique Features
Diethyl adipateC10H18O4C_{10}H_{18}O_{4}Diester of adipic acid; used as plasticizer
Dimethyl adipateC8H14O4C_{8}H_{14}O_{4}Shorter chain; less viscous than diethyl ester
Butyl adipateC12H22O4C_{12}H_{22}O_{4}Longer chain; higher boiling point
Ethyl hexanoateC8H16O2C_{8}H_{16}O_{2}Shorter carbon chain; different applications

Diethyl adipate's unique properties make it particularly valuable in applications requiring specific solubility and viscosity characteristics.

Physical Description

Colorless liquid; [Hawley]

Color/Form

Colorless liquid

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

202.12050905 g/mol

Monoisotopic Mass

202.12050905 g/mol

Boiling Point

245 °C

Heavy Atom Count

14

Density

1.0076 @ 20 °C

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-19.8 °C

UNII

7B19K45L6C

Vapor Pressure

0.05 [mmHg]
0.058 mm Hg @ 25 °C

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

ESTERIFICATION OF ADIPIC ACID WITH ETHYL ALCOHOL

General Manufacturing Information

Hexanedioic acid, 1,6-diethyl ester: ACTIVE
Hexanedioic acid, diethyl-: INACTIVE
Hexanedioic acid, di-C8-26-alkyl esters: INACTIVE

Dates

Last modified: 11-23-2023

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